5-Cyclopropoxy-2-fluoro-3-nitropyridine
Description
5-Cyclopropoxy-2-fluoro-3-nitropyridine is a pyridine derivative featuring three distinct substituents: a cyclopropoxy group at position 5, a fluorine atom at position 2, and a nitro group at position 3. Its molecular formula is C₈H₆FNO₃, with a molecular weight of 199.14 g/mol. The cyclopropoxy group introduces steric strain due to the three-membered cyclopropane ring, while the electron-withdrawing nitro and fluorine groups influence the compound’s electronic properties. Such substitutions are critical in medicinal and agrochemical applications, where steric and electronic effects dictate reactivity and bioavailability.
Properties
Molecular Formula |
C8H7FN2O3 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoro-3-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-8-7(11(12)13)3-6(4-10-8)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
NEXWZTIXEOZGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Another method includes the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents like sodium methoxide or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide, amines, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted pyridines with different functional groups.
Reduction: Formation of 5-cyclopropoxy-2-fluoro-3-aminopyridine.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-Cyclopropoxy-2-fluoro-3-nitropyridine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Analysis
The structural analogs of 5-cyclopropoxy-2-fluoro-3-nitropyridine primarily differ in substituent types, positions, or both. Below is a comparative analysis based on evidence from recent studies (Tables 1–2):
Table 1: Substituent Comparison of Key Pyridine Derivatives
Notes:
- The similarity scores (0.72–0.88) reflect structural overlap in substituent types and positions .
- The target compound’s cyclopropoxy group distinguishes it from analogs with halogens (Cl, Br) or methyl groups at position 5.
Table 2: Electronic and Steric Effects
| Compound | Key Electronic Effects | Steric Hindrance | Reactivity Implications |
|---|---|---|---|
| Target Compound | Strong electron withdrawal (NO₂, F); moderate electron donation (cyclopropoxy) | High (cyclopropane ring strain) | Slower nucleophilic substitution |
| 5-Chloro-3-fluoro-2-nitropyridine | Strong electron withdrawal (NO₂, F, Cl) | Low | Faster halogen displacement |
| 5-Chloro-3-methyl-2-nitropyridine | Moderate electron withdrawal (NO₂, Cl); electron donation (CH₃) | Moderate | Enhanced stability in acidic conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
